

Application Note: Quantitative Analysis of Methyl 4-phenylthiazole-2-carboxylate using Chromatographic Techniques

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Compound of Interest

Compound Name:	Methyl 4-phenylthiazole-2-carboxylate
CAS No.:	79247-92-0
Cat. No.:	B3155131

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Abstract

This document provides detailed analytical protocols for the accurate quantification of **Methyl 4-phenylthiazole-2-carboxylate**, a key heterocyclic compound with significant potential as a building block in pharmaceutical synthesis. Recognizing the need for robust and reliable analytical methods in research and drug development, we present a primary method based on High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), which offers a balance of performance, accessibility, and cost-effectiveness. Additionally, a high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is detailed for applications requiring lower detection limits or analysis in complex biological matrices. Both protocols are designed with adherence to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation to ensure data integrity and trustworthiness.^{[1][2]}

Introduction and Compound Profile

Methyl 4-phenylthiazole-2-carboxylate is a member of the thiazole class of heterocyclic compounds. Thiazole rings are prevalent scaffolds in many FDA-approved drugs and are of high interest in medicinal chemistry due to their diverse biological activities.[3][4] Accurate quantification of this molecule is essential for various stages of drug development, including synthesis reaction monitoring, purity assessment of the active pharmaceutical ingredient (API), stability testing, and pharmacokinetic studies.

Compound Structure:

- IUPAC Name: **Methyl 4-phenylthiazole-2-carboxylate**
- Molecular Formula: C₁₁H₉NO₂S
- Molecular Weight: 219.26 g/mol
- Key Structural Features: Aromatic phenyl group, a thiazole heterocycle, and a methyl ester functional group. These features suggest strong UV absorbance and amenability to reversed-phase chromatography.

Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the recommended method for routine quantification, quality control, and purity analysis due to its robustness and widespread availability. The method leverages the compound's strong UV absorbance, conferred by the conjugated phenyl-thiazole system.

Causality of Methodological Choices

- Reversed-Phase Chromatography: A C18 stationary phase is selected as the non-polar phenyl group and the overall molecular structure will exhibit hydrophobic interactions, allowing for excellent retention and separation from polar impurities.[5]
- Mobile Phase Composition: An acidic mobile phase (using orthophosphoric acid) is proposed to ensure the ester group remains stable and any potential basic sites on the thiazole ring are protonated, leading to sharp, symmetrical peak shapes.[6] Acetonitrile is chosen as the organic modifier for its low UV cutoff and effective elution strength.

- UV Detection Wavelength: The conjugated aromatic system is expected to have a strong absorbance maximum (λ_{max}) in the range of 270-330 nm. For this protocol, a wavelength of 272 nm is proposed as a starting point, based on similar aminothiazole structures.[6] It is critical that the user experimentally verifies the λ_{max} by scanning a pure standard solution from 200-400 nm.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector (e.g., Waters Alliance e2695).[6]
- Data acquisition and processing software (e.g., Empower 3).[5]
- Analytical balance, volumetric flasks, pipettes.
- HPLC-grade acetonitrile, water, and orthophosphoric acid.
- Reference standard of **Methyl 4-phenylthiazole-2-carboxylate** (purity $\geq 98\%$).

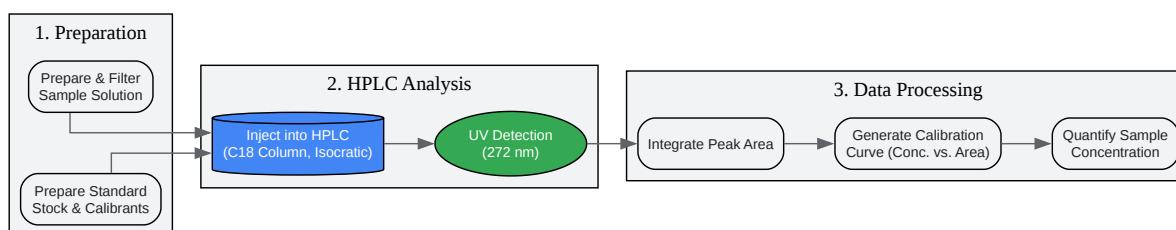
2. Chromatographic Conditions:

Parameter	Recommended Setting
Column	Reversed-Phase C18, 50 mm x 4.6 mm, 5 μm (e.g., Phenomenex Luna C18)[6]
Mobile Phase A	0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic
Composition	55% Mobile Phase A : 45% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Injection Volume	10 μL
Detection	UV at 272 nm (or experimentally determined λ_{max})
Run Time	Approximately 5-7 minutes

3. Preparation of Solutions:

- Diluent: Mobile Phase (55:45 Water:Acetonitrile with 0.1% OPA).
- Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
- Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.

HPLC-UV Workflow Diagram



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Caption: Workflow for HPLC-UV quantification.

Method Validation Protocol (ICH Q2(R2) Framework)

A developed analytical method is only reliable if it is validated.^{[7][8]} Validation provides documented evidence that the procedure is fit for its intended purpose.^{[9][10]} The following parameters must be assessed.

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal measured is only from the analyte of interest, without interference from matrix components, impurities, or degradation products.	Peak for the analyte should be pure and spectrally homogenous (if using PDA). No co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity & Range	To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[1]	Correlation coefficient (r^2) \geq 0.998 over a range of 5-100 $\mu\text{g/mL}$ (example). Y-intercept should be insignificant.
Accuracy	To determine the closeness of the measured value to the true value. Assessed by spike-recovery studies at 3 levels (e.g., 80%, 100%, 120% of target conc.).	Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability)	To show the agreement between results for multiple injections of the same homogenous sample under the same conditions (n=6).	Relative Standard Deviation (%RSD) \leq 2.0%.
Precision (Intermediate)	To assess the method's reproducibility under variations (e.g., different days, different analysts, different instruments).	%RSD \leq 3.0%.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantified. Often calculated as $3.3 * (\text{Standard$	Reportable value.

	Deviation of Response / Slope of Calibration Curve).[10]	
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. Often calculated as $10 * (\text{SD of Response} / \text{Slope})$. [10]	%RSD at this concentration should be $\leq 10\%$. Reportable value.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase %B $\pm 2\%$).	%RSD of results should remain within acceptable limits (e.g., $\leq 5.0\%$). System suitability parameters should pass.

High-Sensitivity Method: LC-MS/MS

For applications requiring trace-level quantification, such as in biological fluids (plasma, urine) or for impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12] Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition.[13]

Causality of Methodological Choices

- Ionization: Electrospray Ionization (ESI) in positive mode is selected. The nitrogen atom in the thiazole ring is a site that can be readily protonated to form a stable $[M+H]^+$ ion.
- Mobile Phase Additives: Volatile additives like formic acid and ammonium formate are used instead of phosphoric acid.[5] These additives aid in ionization and are compatible with the mass spectrometer's high vacuum system.
- Multiple Reaction Monitoring (MRM): This is the key to selectivity. The precursor ion ($[M+H]^+$) is selected in the first quadrupole, fragmented, and a specific, stable product ion is monitored in the third quadrupole. This process filters out chemical noise, dramatically increasing the signal-to-noise ratio.[13]

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

- LC-MS/MS system (e.g., SCIEX QTRAP 4500, Agilent LC/MSD TOF).[14][15]
- LC system as described for HPLC.
- MS-grade acetonitrile, water, and formic acid.
- An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.[16]

2. LC-MS/MS Conditions (To be Optimized):

Parameter	Recommended Setting
LC Column	Reversed-Phase C18, 50 mm x 2.1 mm, 1.8 μ m (UPLC-style for better resolution)
Mobile Phase A	0.1% (v/v) Formic Acid in Water
Mobile Phase B	0.1% (v/v) Formic Acid in Acetonitrile
Elution Mode	Gradient (e.g., 10% B to 95% B over 3 minutes)
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Ionization Mode	ESI Positive
MRM Transitions	Analyte:m/z 220.0 \rightarrow [Product Ion]* (e.g., m/z 161.0 for loss of COOCH ₃) IS: To be determined
Source Parameters	IonSpray Voltage: +5500 V; Temperature: 450-500 °C; Gas settings to be optimized.[13]

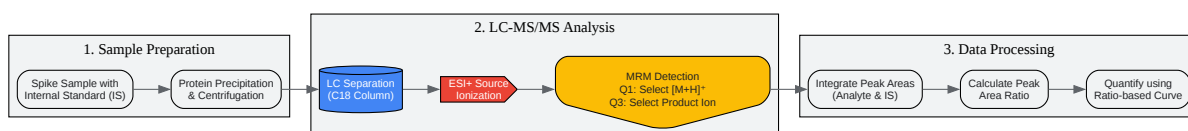
*Note: Precursor (Q1) and Product (Q3) ion m/z values are hypothetical and MUST be determined experimentally by infusing a pure standard solution into the mass spectrometer.

3. Sample Preparation (for Plasma):

- Protein Precipitation: To 50 μ L of plasma sample, add 150 μ L of cold acetonitrile containing the internal standard.

- Vortex for 1 minute.
- Centrifuge at >10,000 g for 10 minutes.
- Transfer the supernatant to a clean vial for injection.[16]

LC-MS/MS Workflow Diagram



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Caption: Workflow for LC-MS/MS quantification.

Alternative and Complementary Methods

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is suitable for volatile and thermally stable compounds.[17] While the methyl ester group suggests sufficient volatility, the thermal stability of the thiazole ring under GC inlet conditions (~250-300 °C) would need to be confirmed to avoid on-column degradation.
- **Spectroscopic Methods (NMR, FT-IR):** While not ideal for routine quantification, Nuclear Magnetic Resonance (¹H-NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are indispensable for structural confirmation and identification of the reference standard.[18][19] [20] Quantitative NMR (qNMR) can be used as a primary method for certifying the purity of the reference material itself.

Conclusion

This application note provides a comprehensive framework for the quantification of **Methyl 4-phenylthiazole-2-carboxylate**. The recommended primary method, HPLC-UV, is robust and suitable for most quality control and research applications. For analyses requiring higher sensitivity or dealing with complex matrices, the LC-MS/MS method offers superior

performance. For any chosen method, rigorous validation according to ICH guidelines is not merely a regulatory formality but a critical component of ensuring reliable, reproducible, and scientifically sound data.

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